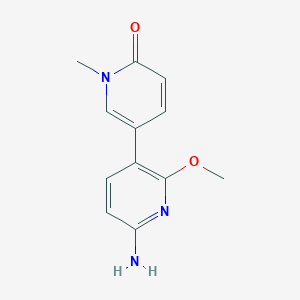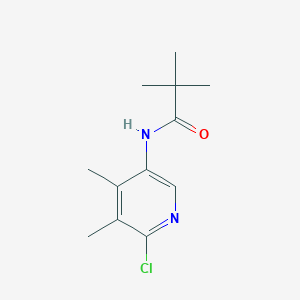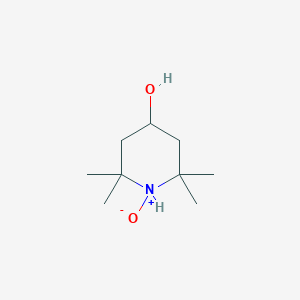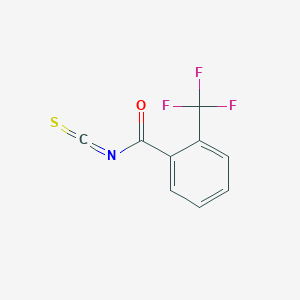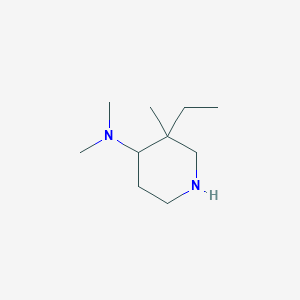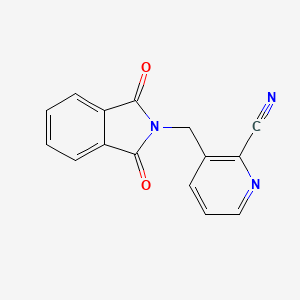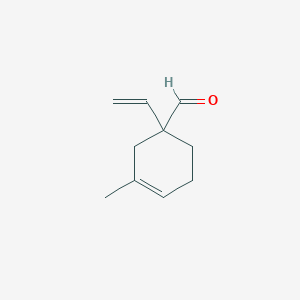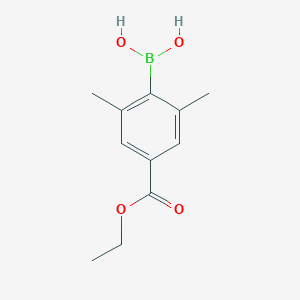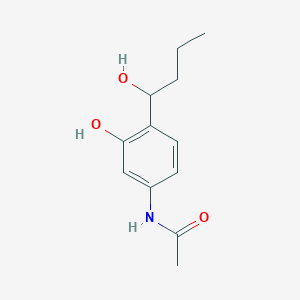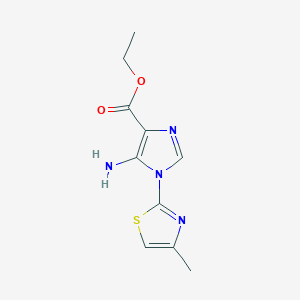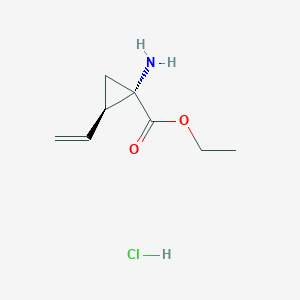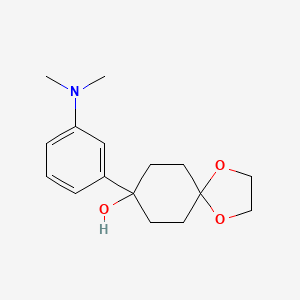
MFCD32186441
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound “MFCD32186441” is a chemical entity with unique properties and applications It is known for its specific molecular structure, which contributes to its distinct chemical behavior and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32186441” involves a series of chemical reactions that require precise conditions. One common method includes the use of specific catalysts and reagents to facilitate the formation of the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in achieving high yield and purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized synthetic routes. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial process also incorporates purification steps, such as crystallization or chromatography, to isolate the compound in its pure form.
化学反応の分析
Types of Reactions: “MFCD32186441” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by gaining electrons or hydrogen atoms, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
“MFCD32186441” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, aiding in the development of new chemical reactions and compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential as a therapeutic agent, investigating its efficacy and safety in treating various diseases.
Industry: “this compound” is utilized in the production of specialty chemicals, materials, and pharmaceuticals, contributing to advancements in technology and manufacturing.
作用機序
The mechanism by which “MFCD32186441” exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The precise mechanism depends on the context of its application, whether in a chemical reaction or a biological system.
類似化合物との比較
Compound A: Shares a similar molecular structure but differs in its reactivity and applications.
Compound B: Exhibits comparable chemical behavior but has distinct biological properties.
Compound C: Similar in industrial applications but varies in its synthetic routes and production methods.
Uniqueness: “MFCD32186441” stands out due to its specific combination of properties, making it valuable in diverse fields
特性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
8-[3-(dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C16H23NO3/c1-17(2)14-5-3-4-13(12-14)15(18)6-8-16(9-7-15)19-10-11-20-16/h3-5,12,18H,6-11H2,1-2H3 |
InChIキー |
HUKYUXAARSXJFT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1)C2(CCC3(CC2)OCCO3)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
